molecular formula C15H12ClN5O4S B4366639 N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzenesulfonamide

N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzenesulfonamide

Cat. No. B4366639
M. Wt: 393.8 g/mol
InChI Key: ADFZZOKASYCESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CBTA, and it belongs to the class of triazole-based compounds. CBTA has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of CBTA is not fully understood, but it is believed to involve the inhibition of protein kinases. CBTA has been shown to inhibit the activity of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CBTA has also been shown to inhibit the activity of chitin synthase, an enzyme that is essential for the synthesis of fungal cell walls.
Biochemical and Physiological Effects
CBTA has been shown to have various biochemical and physiological effects, including antifungal, anticancer, and anti-inflammatory activities. CBTA has been shown to inhibit the growth of fungal cells by disrupting the synthesis of fungal cell walls. CBTA has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, CBTA has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.

Advantages and Limitations for Lab Experiments

CBTA has several advantages for lab experiments, including its potent antifungal and anticancer activities, its ability to inhibit protein kinases, and its low toxicity. However, CBTA also has some limitations, including its low solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the research on CBTA, including the development of more efficient synthesis methods, the optimization of its antifungal and anticancer activities, and the identification of its molecular targets. Additionally, CBTA could be used as a tool for studying the role of protein kinases in various cellular processes, including cell proliferation, differentiation, and apoptosis. Finally, the potential of CBTA as a therapeutic agent for the treatment of fungal infections and cancer should be further explored.
Conclusion
In conclusion, N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzenesulfonamide, or CBTA, is a chemical compound that has shown potential in various scientific research applications. CBTA has been synthesized using different methods and has been shown to possess potent antifungal and anticancer activities. The mechanism of action of CBTA involves the inhibition of protein kinases, and it has various biochemical and physiological effects. CBTA has several advantages for lab experiments, but it also has some limitations. Finally, there are several future directions for the research on CBTA, including the development of more efficient synthesis methods and the optimization of its antifungal and anticancer activities.

Scientific Research Applications

CBTA has been used in various scientific research applications, including medicinal chemistry, drug discovery, and biological studies. CBTA has been shown to possess potent antifungal activity against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. CBTA has also been studied for its potential anticancer activity, and it has been shown to inhibit the growth of cancer cells in vitro. Additionally, CBTA has been used as a tool for studying the role of protein kinases in signal transduction pathways.

properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O4S/c16-14-4-2-1-3-11(14)9-20-10-17-15(18-20)19-26(24,25)13-7-5-12(6-8-13)21(22)23/h1-8,10H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFZZOKASYCESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.